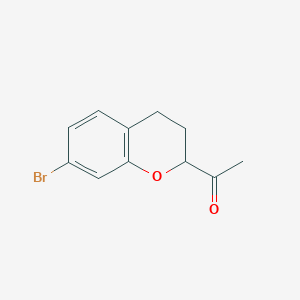
Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- include other substituted benzene derivatives and phenoxy compounds. Examples include:
- Benzene, 1-chloro-4-(chloromethyl)-
- Benzene, 1-fluoro-4-(methyl)-
- Phenoxybenzene derivatives .
Uniqueness
The uniqueness of Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
83493-19-0 |
|---|---|
Molekularformel |
C25H26ClFO2 |
Molekulargewicht |
412.9 g/mol |
IUPAC-Name |
4-[[2-(4-chlorophenyl)-2-ethylbutoxy]methyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C25H26ClFO2/c1-3-25(4-2,20-11-13-21(26)14-12-20)18-28-17-19-10-15-23(27)24(16-19)29-22-8-6-5-7-9-22/h5-16H,3-4,17-18H2,1-2H3 |
InChI-Schlüssel |
RDLJZABORXITRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1H-Benzo[d]imidazol-1-yl)formamide](/img/structure/B15199700.png)
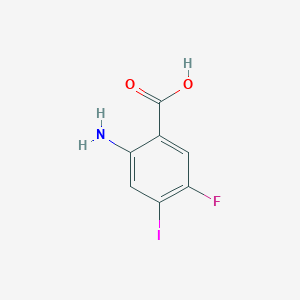
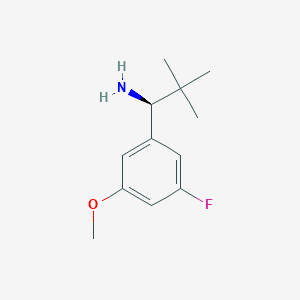
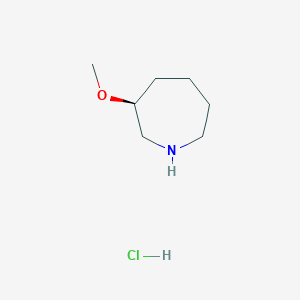
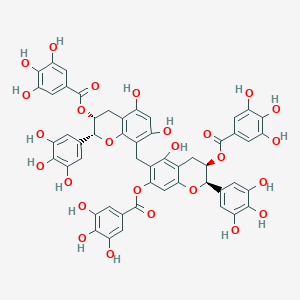
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15199737.png)

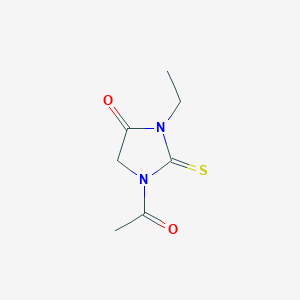
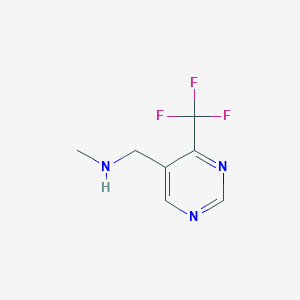
![2-methyl-3,6-dihydroimidazo[4,5-e]benzimidazole](/img/structure/B15199771.png)
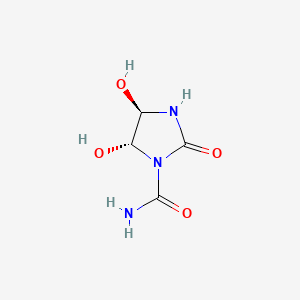
![[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-iodooxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B15199775.png)
